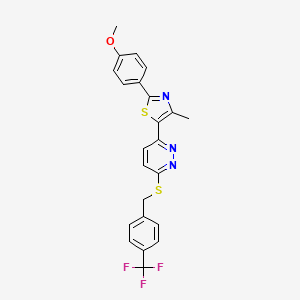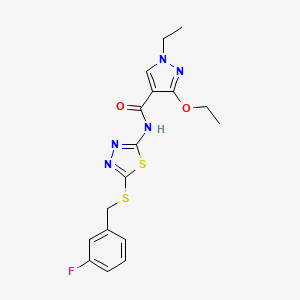![molecular formula C14H16FNO B2867050 N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide CAS No. 2196444-28-5](/img/structure/B2867050.png)
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide, also known as ABT-594, is a synthetic compound that has been extensively studied due to its potential as a novel analgesic agent. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide acts as an agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors, which are located in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in pain signaling pathways. N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been shown to selectively activate these receptors, leading to a reduction in pain without the unwanted side effects associated with currently available analgesics.
Biochemical and physiological effects:
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in pain signaling pathways. It has also been shown to decrease the release of glutamate, which is involved in the development of chronic pain. In addition, N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has a number of advantages for use in lab experiments. It is highly selective for the α3β4 and α4β2 nicotinic acetylcholine receptors, which allows for specific targeting of pain signaling pathways. It has also been shown to have a low potential for abuse and addiction, which is a major concern with currently available analgesics. However, there are also some limitations to the use of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide in lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, its mechanism of action is still not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide. One area of interest is the development of more potent and selective analogs of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide. Another area of interest is the development of formulations that can be administered via different routes, such as transdermal patches or inhalation, which may have advantages over currently available formulations. In addition, further studies are needed to fully understand the mechanism of action of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide and to identify potential side effects or limitations of its use. Overall, N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide represents a promising new approach to the treatment of pain and is an area of active research in the scientific community.
Synthesis Methods
The synthesis of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the cyclobutane ring, which is achieved through a Diels-Alder reaction between a diene and a dienophile. The resulting cyclobutane ring is then functionalized to give the final product.
Scientific Research Applications
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been extensively studied for its potential as a novel analgesic agent. It acts as an agonist at both the α3β4 and α4β2 nicotinic acetylcholine receptors, which are involved in pain signaling pathways. Studies have shown that N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide is effective in reducing pain in various animal models of pain, including acute and chronic pain models.
properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-13(17)16-14(7-4-8-14)10-11-5-3-6-12(15)9-11/h2-3,5-6,9H,1,4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSNHRHUSSSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

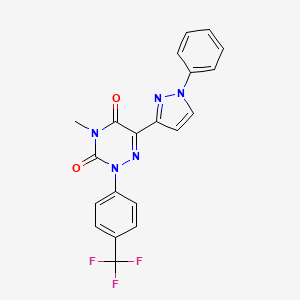
![N-(2-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2866969.png)
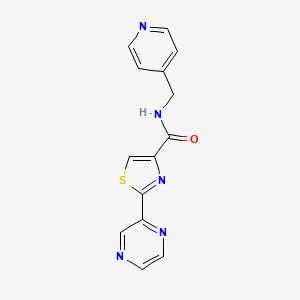
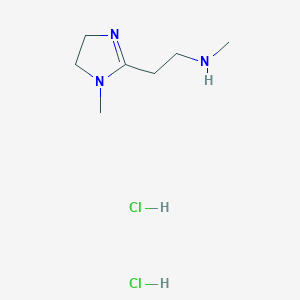

![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)
![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)
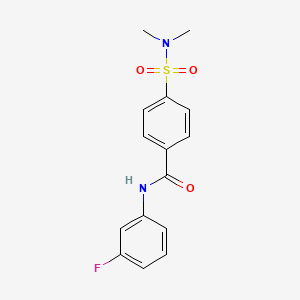
![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)
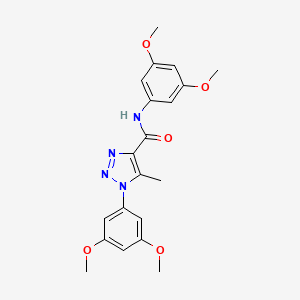
![N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2866983.png)
